Orexin A (16-33) Trifluoroacetate
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Overview
Description
Orexin A (16-33) Trifluoroacetate: is a synthetic peptide derived from the larger neuropeptide Orexin A, which is involved in regulating various physiological functions such as sleep-wake cycles, feeding behavior, and energy homeostasis . This compound retains part of the activity of the full-length Orexin A and is used in scientific research to study the orexinergic system .
Mechanism of Action
Target of Action
Orexin A (16-33) Trifluoroacetate is a fragment of the neuropeptide Orexin A . It primarily targets the Orexin-1 and Orexin-2 receptors . These receptors are involved in various physiological processes, including appetite regulation, wakefulness, locomotor activity, hypothalamic-pituitary-adrenal activity, and pain thresholds .
Mode of Action
This compound interacts with its targets by activating the Orexin-1 and Orexin-2 receptors . This activation is selective and has been observed to induce calcium mobilization in cells overexpressing these receptors . The peptide retains a part of the activity of the full-length Orexin A, despite lacking the disulfide bridges of the intact neuropeptide .
Biochemical Pathways
The activation of Orexin receptors by this compound influences several biochemical pathways. Notably, Orexin signaling is activated by nutrient depletion, leading to an increase in food intake by delaying the signals of satiety . This suggests that the peptide plays a role in energy homeostasis by modulating feeding behavior.
Result of Action
The activation of Orexin receptors by this compound can result in various molecular and cellular effects. These include the regulation of appetite, wakefulness, locomotor activity, hypothalamic-pituitary-adrenal activity, and pain thresholds . The peptide’s action can therefore have significant impacts on behavior and physiological processes.
Biochemical Analysis
Biochemical Properties
Orexin A (16-33) Trifluoroacetate interacts with G-protein–coupled receptors (GPCRs), specifically orexin receptor type 1 (OX1R) and type 2 (OX2R) . These interactions play vital roles in many physiological processes, especially feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF) in dopaminergic neurons of the substantia nigra .
Molecular Mechanism
The molecular mechanism of this compound involves binding and activating OX1R and OX2R . This activation triggers different downstream signal pathways, exerting a variety of physiological functions . It’s also noted that this compound significantly induces the expression of BDNF in a dose and time-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has shown to have varying effects at different dosages . For instance, it was found that this compound showed a dose-dependent improvement in protecting against cognitive impairment caused by Sepsis-Associated Encephalopathy (SAE) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It plays a crucial role in feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orexin A (16-33) Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Orexin A (16-33) Trifluoroacetate can undergo various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed:
Oxidation: Sulfoxides and disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Orexin A (16-33) Trifluoroacetate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Orexin A: The full-length neuropeptide from which Orexin A (16-33) Trifluoroacetate is derived.
Hypocretin 1 and 2: Alternative names for Orexin A and B, respectively.
Uniqueness: this compound is unique because it retains part of the activity of the full-length Orexin A while lacking the disulfide bridges present in the full-length peptide . This makes it a valuable tool for studying the structure-activity relationships and functional aspects of the orexinergic system .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H136N24O23.C2HF3O2/c1-17-45(12)69(84(131)107-59(28-44(10)11)83(130)109-70(49(16)110)85(132)101-56(71(88)118)25-41(4)5)108-67(115)37-92-73(120)47(14)97-74(121)48(15)98-78(125)62(31-52-34-90-39-95-52)106-82(129)63(32-64(87)112)99-66(114)36-91-72(119)46(13)96-65(113)35-93-76(123)61(30-51-33-89-38-94-51)105-80(127)58(27-43(8)9)104-79(126)57(26-42(6)7)103-77(124)55(22-23-68(116)117)100-81(128)60(29-50-18-20-53(111)21-19-50)102-75(122)54(86)24-40(2)3;3-2(4,5)1(6)7/h18-21,33-34,38-49,54-63,69-70,110-111H,17,22-32,35-37,86H2,1-16H3,(H2,87,112)(H2,88,118)(H,89,94)(H,90,95)(H,91,119)(H,92,120)(H,93,123)(H,96,113)(H,97,121)(H,98,125)(H,99,114)(H,100,128)(H,101,132)(H,102,122)(H,103,124)(H,104,126)(H,105,127)(H,106,129)(H,107,131)(H,108,115)(H,109,130)(H,116,117);(H,6,7)/t45-,46-,47-,48-,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYUVBABMWZYJR-XJKUSXPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H137F3N24O25 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1976.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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